molecular formula C16H15N8O19P3-2 B10775053 TNP-ATP (triethylammonium salt)

TNP-ATP (triethylammonium salt)

Cat. No.: B10775053
M. Wt: 716.3 g/mol
InChI Key: LQZBDVDATBCNNN-UHEGPQQHSA-M
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Description

Contextualization of ATP Analogs in Biochemical Research

Adenosine (B11128) triphosphate (ATP) is a cornerstone of cellular function, serving as the primary energy currency, a signaling molecule, and a substrate for enzymes like kinases. wikipedia.org To understand the mechanisms of ATP-dependent processes, researchers often require methods to trap and study the transient states of protein-ATP complexes. However, the rapid hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (B84403) makes this challenging. quora.com

ATP analogs are synthetic molecules designed to mimic ATP but with modified properties that circumvent this issue. quora.combiologists.com These analogs are crucial for:

Stabilizing Enzyme States: Non-hydrolyzable analogs can lock an enzyme in its ATP-bound state, allowing for detailed structural analysis through techniques like X-ray crystallography. wikipedia.orgquora.com

Probing Binding Events: By replacing ATP with a modified analog, scientists can investigate the kinetics and thermodynamics of nucleotide binding to a protein without the complication of a chemical reaction. nih.gov

Investigating Reaction Mechanisms: Analogs can be used to dissect the roles of ATP binding versus hydrolysis in driving conformational changes or cellular processes. nih.govmdpi.com

Fluorescent analogs, such as TNP-ATP, are a particularly powerful class. They provide a real-time spectroscopic signal that changes upon binding to a protein, enabling researchers to quantify binding affinities, determine reaction kinetics, and screen for inhibitors. nih.govnih.gov

Historical Development and Significance of Trinitrophenylated Nucleotides

The use of the trinitrophenyl group as a chemical modification for biological molecules has a long history. The process, known as trinitrophenylation, was applied to study proteins like cytochrome c in the late 1960s. nih.gov The specific application to nucleotides to create fluorescent probes followed, with the first synthesis of the TNP fluorophore for this purpose reported in 1964 by Azegami and Iwai. nih.gov

The initial idea was to create a fluorescent probe that could interact with ATP binding sites and potentially still be hydrolyzed by enzymes, allowing for a more dynamic study of ATP-dependent reactions. nih.gov The TNP group was attached to the ribose sugar of the ATP molecule, a position that generally does not interfere with the triphosphate chain critical for most biological functions. nih.gov This innovation was significant because it provided a tool to directly observe nucleotide-protein interactions through fluorescence, a method far more sensitive and less hazardous than the prevailing radioisotope-based assays. nih.govnih.gov Over the subsequent decades, TNP-ATP and other trinitrophenylated nucleotides like TNP-ADP became widely adopted, contributing to a deeper understanding of countless ATP-dependent enzymes and proteins. nih.govnih.gov

Scope and Research Applications of TNP-ATP (Triethylammonium Salt)

TNP-ATP is a versatile tool used across various research applications, primarily leveraging its unique fluorescent properties. Its fluorescence is typically weak in aqueous solutions but increases dramatically, often accompanied by a shift in the emission wavelength to a shorter wavelength (a "blue shift"), when it binds to the more hydrophobic environment of a protein's ATP-binding pocket. nih.govnih.govwikipedia.org This change in fluorescence is the basis for its utility.

Fluorescence Spectroscopy: This is the most common application of TNP-ATP. wikipedia.org By monitoring the change in fluorescence intensity as a protein is titrated with TNP-ATP (or vice versa), researchers can determine key binding parameters. nih.govwikipedia.org

Binding Affinity (Kd): The dissociation constant (Kd), a measure of how tightly a molecule binds to a protein, can be calculated from saturation binding curves. TNP-ATP has been used to determine the Kd for a wide range of proteins, including kinases and ATPases. nih.govresearchgate.net Notably, the affinity of proteins for TNP-ATP is often significantly higher—from 20 to 2,000 times—than for natural ATP. nih.gov

Binding Stoichiometry: Titration experiments can also reveal the number of binding sites for the nucleotide on a protein. For example, studies with the CheA protein showed a binding stoichiometry of two TNP-ATP molecules per CheA dimer. nih.gov

Enzyme Inhibition and Kinetics: TNP-ATP can act as a competitive antagonist, binding to the ATP site and inhibiting the protein's function. This is particularly useful for studying ion channels and other receptors. nih.govtocris.com

P2X Receptor Antagonism: TNP-ATP is a potent and selective antagonist for several subtypes of P2X purinergic receptors, which are ATP-gated ion channels. It inhibits P2X1, P2X3, and heteromeric P2X2/3 receptors with high affinity, making it a valuable tool for distinguishing between receptor subtypes in pharmacological studies. tocris.comcaymanchem.comnih.gov

Kinase Inhibition: For some enzymes, such as the histidine protein kinase CheA, TNP-ATP acts as a potent inhibitor of its autophosphorylation activity. nih.gov This allows researchers to study the role of ATP binding in the absence of the subsequent phosphorylation event.

Other Biophysical Applications:

Förster Resonance Energy Transfer (FRET): TNP-ATP can serve as an excellent acceptor molecule in FRET experiments. FRET is a technique that measures the distance between two fluorescent molecules. By pairing TNP-ATP with a fluorescent donor molecule on a protein, conformational changes and molecular distances can be measured. nih.govwikipedia.org

Fluorescence Microscopy: The significant increase in fluorescence upon binding makes TNP-ATP a useful probe for visualizing the location of ATP-binding proteins within cells and tissues. nih.govwikipedia.org

X-ray Crystallography: Although less common, TNP-ATP can be used to determine the binding constants of substrates to crystallized proteins. wikipedia.org

Data Tables

Table 1: Spectroscopic Properties of TNP-ATP

This table summarizes the key wavelengths for the absorbance, excitation, and emission of TNP-ATP. The emission maximum can shift depending on the polarity of the environment.

PropertyWavelength (nm)Conditions / Notes
Absorption Maxima (λmax) 408 and 470In aqueous solution. nih.gov
Excitation Maxima (λexc) 403 - 410Common excitation wavelengths used in fluorescence spectroscopy. nih.govwikipedia.orgcaymanchem.com
Emission Maximum (λem) 552 - 561In aqueous solution (e.g., water). nih.govwikipedia.org
Emission Maximum (λem) 538When bound to insulin-degrading enzyme, showing a characteristic blue shift. caymanchem.com
Emission Maximum (λem) 533In the non-polar solvent N,N-dimethylformamide. wikipedia.org

Table 2: Binding Affinities (Kd) of TNP-ATP for Various Proteins

The dissociation constant (Kd) indicates the concentration of TNP-ATP required to bind to 50% of the protein, with lower values signifying higher affinity. youtube.com This table provides examples for different classes of proteins.

ProteinProtein TypeKd of TNP-ATP (µM)Reference
CheAHistidine KinaseMicromolar range nih.gov
PhoQ (catalytic domain)Histidine Kinase~294 nih.gov
ZmCDKA;1Cyclin-Dependent Kinase7.0 ± 2.5 researchgate.net
CASK (CaM-kinase domain)Kinase~1 researchgate.net
TrwBATPase0.041 nih.gov

Table 3: Inhibitory Activity of TNP-ATP

This table shows the inhibitory constants (IC50 or Ki) of TNP-ATP for different target proteins. The IC50 value is the concentration of inhibitor required to reduce the activity of the target by 50%.

Target Protein/ReceptorTypeInhibitory ConstantReference
CheA Histidine KinaseKi < 1 µM nih.gov
P2X1 Receptor ATP-Gated Ion ChannelIC50 = 6 nM tocris.comcaymanchem.com
P2X3 Receptor ATP-Gated Ion ChannelIC50 = 0.9 nM tocris.comcaymanchem.com
P2X2/3 Receptor ATP-Gated Ion ChannelIC50 = 3 - 7 nM nih.govtocris.comcaymanchem.com
P2X2 Receptor ATP-Gated Ion ChannelIC50 = 2,000 nM caymanchem.com
P2X4 Receptor ATP-Gated Ion ChannelIC50 = 15,200 nM caymanchem.com
P2X7 Receptor ATP-Gated Ion ChannelIC50 > 30,000 nM caymanchem.com

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
TNP-ATP 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate
ATP Adenosine triphosphate
ADP Adenosine diphosphate
TNP-ADP 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-diphosphate
CheA Chemotaxis protein A
PhoQ PhoQ sensor kinase
CASK Calcium/calmodulin-dependent serine protein kinase
TrwB Plasmid R388 conjugative transfer protein TrwB
P2X Receptors P2X purinoceptors (subtypes 1, 2, 3, 4, 7)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N8O19P3-2

Molecular Weight

716.3 g/mol

IUPAC Name

[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate

InChI

InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1

InChI Key

LQZBDVDATBCNNN-UHEGPQQHSA-M

Isomeric SMILES

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

Tnp Atp As a Fluorescent Probe in Biomolecular Studies

Principles of Fluorescence-Based Investigations

Fluorescence spectroscopy is a powerful technique for studying molecular interactions. It relies on the use of fluorescent molecules, or fluorophores, whose light emission properties change upon interaction with a target molecule. TNP-ATP is designed to act as a substitute for ATP, binding to the same sites on proteins and enzymes. wikipedia.org The key to its function as a probe lies in the significant and measurable changes in its fluorescence upon binding. nih.gov

Fluorescent Characteristics Relevant to Probe Functionality

TNP-ATP consists of an ATP molecule with a 2,4,6-trinitrophenyl (TNP) group attached to the ribose sugar. nih.gov This TNP moiety is the fluorophore. In an aqueous solution at a neutral pH, TNP-ATP exhibits absorption maxima at approximately 408 nm and 470 nm and has a characteristic weak fluorescence emission peak around 561 nm. wikipedia.orgnih.gov This low intrinsic fluorescence in a polar environment like water is a crucial feature.

The excitation wavelengths of TNP-ATP are significantly distant from the absorption wavelengths of proteins and natural nucleotides, which minimizes background interference during experiments. wikipedia.org When TNP-ATP binds to a protein, the environment of the TNP group changes, typically becoming more nonpolar or hydrophobic within the protein's binding pocket. This change in the microenvironment leads to a significant enhancement of its fluorescence intensity. wikipedia.orgnih.gov

Conformational Sensitivity and Emission Spectral Shifts upon Ligand Binding

The fluorescence of TNP-ATP is highly sensitive to the polarity and viscosity of its surroundings. wikipedia.orgnih.gov When TNP-ATP moves from the aqueous solvent into the confined, hydrophobic environment of an ATP-binding site on a protein, two key changes occur:

Fluorescence Enhancement: There is a dramatic, often multi-fold, increase in the quantum yield of the TNP fluorophore. This results in a much brighter fluorescent signal. wikipedia.orgnih.gov

Emission Spectral Shift: The peak of the fluorescence emission spectrum shifts to a shorter wavelength, an effect known as a "blue shift". nih.gov For instance, the emission maximum can shift from 561 nm in water to shorter wavelengths when bound to a protein. wikipedia.orgnih.gov

This dual change—an increase in intensity and a blue shift—is a hallmark of TNP-ATP binding to a protein. nih.gov It signals the successful interaction and the sequestration of the probe within a binding pocket. This conformational sensitivity allows researchers to monitor binding events in real-time and is the fundamental principle behind its application in studying protein-ligand interactions.

Application in ATP-Binding Protein Interaction Analyses

The distinct fluorescence changes of TNP-ATP upon binding have made it a widely used tool for the detailed analysis of proteins that interact with ATP, such as kinases, ATPases, and other nucleotide-binding proteins. wikipedia.orgnih.gov

Quantitative Determination of Binding Parameters: Dissociation Constants (Kd) and Inhibitor Dissociation Constants (Ki)

A primary application of TNP-ATP is to quantify the strength of binding between a protein and a ligand. This is typically expressed by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.

By titrating a fixed concentration of a protein with increasing concentrations of TNP-ATP and measuring the corresponding increase in fluorescence, a saturation binding curve can be generated. wikipedia.org This curve can then be analyzed using non-linear regression to calculate the Kd for TNP-ATP. nih.gov

Furthermore, TNP-ATP is invaluable for determining the binding affinity of non-fluorescent ligands, such as ATP itself or potential inhibitors, through competition assays. In these experiments, a pre-formed complex of the protein and TNP-ATP is titrated with a competing ligand (like ATP or an inhibitor). The competitor displaces the bound TNP-ATP, leading to a decrease in the fluorescence signal. By analyzing the concentration-dependent displacement, the inhibitor dissociation constant (Ki) for the competing ligand can be determined. nih.govnih.gov

It is important to note that TNP-ATP often binds to proteins with a significantly higher affinity (lower Kd) than ATP, which can be attributed to interactions between the TNP moiety and the protein. nih.gov

Table 1: Dissociation Constants (Kd) for TNP-ATP and ATP with Various Proteins

Protein Organism Kd TNP-ATP (µM) Kd ATP (µM) Reference
CheA Escherichia coli ~1.9 ~260 nih.gov
PhoQcat Bacterial 294 412 nih.gov
Insulin-Degrading Enzyme (IDE) Rat 1.15 1300 nih.govcapes.gov.br

This table is interactive. Click on the headers to sort.

Kinetic Analyses of Ligand-Protein Interaction Dynamics

Beyond determining equilibrium binding affinities, TNP-ATP can be used to study the kinetics of ligand-protein interactions, including the rates of association (on-rate) and dissociation (off-rate). These pre-steady-state kinetic analyses are often performed using a stopped-flow fluorimeter, a device that allows for the rapid mixing of reactants and the monitoring of fluorescence changes on a millisecond timescale. nih.govnih.govphotophysics.com

To measure the association rate, the protein and TNP-ATP are rapidly mixed, and the increase in fluorescence is monitored over time. The observed rate constant can be determined from this transient signal. researchgate.net To measure the dissociation rate, a pre-formed complex of the protein and TNP-ATP is rapidly mixed with a high concentration of unlabeled ATP. The unlabeled ATP traps the protein as TNP-ATP dissociates, preventing re-binding. The corresponding decay in fluorescence is then measured to determine the dissociation rate constant. nih.gov

For example, the transient kinetics of TNP-ATP binding to Na+/K(+)-ATPase have been examined using stopped-flow fluorescence to understand the distribution of rate constants associated with binding to specific and non-specific sites on the enzyme. nih.gov

Studies on ATP-Binding Enzyme Activities: The Case of Insulin-Degrading Enzyme (IDE)

TNP-ATP has been instrumental in characterizing the interaction of ATP with specific enzymes, such as the Insulin-Degrading Enzyme (IDE). IDE is a zinc metalloprotease involved in the degradation of several key peptides, including insulin (B600854) and amyloid-beta. mdpi.com While its primary function is proteolytic, its activity can be modulated by ATP.

Studies using TNP-ATP have revealed that IDE possesses an allosteric binding site for anions, which is distinct from its catalytic site. nih.gov TNP-ATP binds to this allosteric site, resulting in a greater than four-fold increase in its fluorescence. nih.gov This interaction allowed for the detailed characterization of the binding properties of ATP and other anions to IDE. Competition experiments showed that ATP acts as an allosteric inhibitor of IDE's insulin-degrading activity. nih.govmdpi.comnih.gov

The use of TNP-ATP provided a sensitive method to directly measure the binding affinity at this allosteric site, which would be difficult with unlabeled ATP.

Table 2: Binding Constants for Ligands at the Allosteric Site of Insulin-Degrading Enzyme (IDE)

Ligand Constant Type Value (µM) Reference
TNP-ATP Kd (dissociation constant) 1.15 nih.govcapes.gov.br
TNP-ATP KA (activation constant) 1.6 nih.govcapes.gov.br
ATP Ki (inhibitor constant) 1300 nih.govcapes.gov.br
PPPi (Triphosphate) Ki (inhibitor constant) 900 nih.govcapes.gov.br
ADP Ki (inhibitor constant) 2200 nih.govcapes.gov.br

This table is interactive. Click on the headers to sort.

Probing Allosteric Regulation Mechanisms: Insights from Pyruvate (B1213749) Carboxylase Studies

Pyruvate carboxylase (PC) is a critical enzyme in metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. researchgate.netwikipedia.org Its activity is allosterically regulated by acetyl-CoA, which acts as an activator. researchgate.netnih.gov Studies utilizing TNP-ATP have provided significant insights into the allosteric regulation of this enzyme.

Interestingly, TNP-ATP does not bind to the ATP substrate site on pyruvate carboxylase. Instead, it acts as an allosteric activator, mimicking the effect of acetyl-CoA. nih.govnih.govmarquette.edu Kinetic studies have revealed that MgTNP-ATP competes with acetyl-CoA for activation of the enzyme, suggesting they bind to the same or an overlapping allosteric site. nih.govnih.gov

The binding of MgTNP-ATP to pyruvate carboxylase results in a significant 2.5-fold increase in its fluorescence intensity and a blue shift in its emission maximum from 552 nm to 543 nm. nih.gov This change indicates that the TNP moiety moves from the polar aqueous environment into a less polar environment within the protein upon binding. nih.gov The addition of saturating concentrations of acetyl-CoA displaces some, but not all, of the bound MgTNP-ATP, causing a decrease in fluorescence. nih.govnih.gov This observation further supports the competitive nature of their interaction at the allosteric site. nih.gov

The kinetics of MgTNP-ATP binding to pyruvate carboxylase are complex and have been shown to be triphasic. nih.gov Similarly, the displacement of MgTNP-ATP by acetyl-CoA also follows triphasic kinetics. nih.gov These complex kinetics suggest a multi-step binding and activation process, providing a deeper understanding of the allosteric activation mechanism of pyruvate carboxylase. nih.gov

Investigation of Nucleotide Binding Domains: Examples of EnvZ and F1-ATPase

TNP-ATP has been instrumental in characterizing the nucleotide-binding domains of various proteins, including the histidine kinase EnvZ and the F1-ATPase component of ATP synthase.

EnvZ: EnvZ is a histidine kinase involved in bacterial signal transduction. nih.gov Studies using TNP-ATP have shown that it binds to the nucleotide-binding pocket of EnvZ. nih.govjenabioscience.com This binding event leads to a significant increase in fluorescence, which can be used to determine the binding affinity of ATP and other nucleotides through competition assays. nih.gov

F1-ATPase: The F1-ATPase is a molecular motor that synthesizes ATP. TNP-ATP has been used as a fluorescent probe to map the nucleotide-binding sites of F1-ATPase. nih.gov For instance, fluorescence resonance energy transfer (FRET) studies using TNP-ATP have helped to determine the distances between different sites on the enzyme, providing structural insights into its function. nih.gov In studies on mitochondrial F1-ATPase from yeast, TNP-ATP was used to map the catalytic site relative to other subunits. nih.gov

Advanced Fluorescence Methodologies Utilizing TNP-ATP

The unique fluorescent properties of TNP-ATP make it suitable for a range of advanced fluorescence techniques, allowing for more detailed investigations of biomolecular interactions.

Förster Resonance Energy Transfer (FRET) Applications

TNP-ATP is an excellent acceptor molecule for FRET studies due to its broad absorption spectrum, which overlaps with the emission spectra of many common FRET donors. wikipedia.org FRET is a technique that can measure the distance between two fluorophores, providing information about conformational changes in proteins. wikipedia.org

FRET studies using TNP-ATP have been employed to investigate various biological systems. For example, in studies of Na+/K+ ATPase, FRET between a donor fluorophore and TNP-ATP was used to measure changes in the distance between the active site and a specific cysteine residue, revealing conformational changes between the Na+ and K+ bound states of the enzyme. wikipedia.org TNP-ATP has also been used in FRET pairs to visualize the cellular location of proteins and to study chloroplast coupling factor 1. nih.gov

Patch-Clamp Fluorometry (PCF) for Correlated Functional and Binding Assessments

Patch-clamp fluorometry (PCF) is a powerful technique that combines electrophysiological measurements of ion channel activity with fluorescence measurements of ligand binding. uniklinikum-jena.de This allows for the simultaneous assessment of how nucleotide binding relates to channel function. uniklinikum-jena.deelifesciences.org

TNP-ATP has been successfully used in PCF studies of the ATP-sensitive potassium (KATP) channel. elifesciences.orgbiorxiv.org In these experiments, FRET between a fluorescent unnatural amino acid (ANAP) incorporated into the channel and TNP-ATP is used to measure nucleotide binding directly. elifesciences.org The quenching of the ANAP fluorescence upon TNP-ATP binding provides a direct measure of the binding event, which can then be correlated with the inhibition of the channel current measured by the patch-clamp. elifesciences.org This approach has provided valuable data on the apparent affinity of the KATP channel for TNP-ATP and has helped to develop and test models of channel gating. elifesciences.org

Methodological Considerations and Potential Limitations in TNP-ATP Fluorescence Assays

While TNP-ATP is a powerful tool, it is essential to be aware of certain methodological considerations and potential limitations to ensure accurate interpretation of experimental data.

Impact of the Trinitrophenyl Moiety on Apparent Binding Affinity

A significant consideration when using TNP-ATP is that the bulky and hydrophobic trinitrophenyl (TNP) moiety can influence the binding affinity of the molecule compared to ATP. nih.govnih.gov In many cases, TNP-ATP binds to proteins with a significantly higher affinity than ATP itself. nih.govacs.orgpnas.org

This enhanced affinity is often attributed to interactions between the TNP group and hydrophobic pockets or specific residues within the nucleotide-binding site that are not present for the smaller adenosine (B11128) group of ATP. pnas.org For example, in the case of Ca2+-ATPase, the TNP moiety is stabilized by hydrophobic interactions with phenylalanine and arginine residues, leading to a much higher binding affinity compared to ATP. pnas.org Similarly, CheA, a histidine kinase, binds TNP-ATP considerably more tightly than unmodified ATP. acs.org

This difference in affinity means that the dissociation constant (Kd) measured for TNP-ATP may not directly reflect the Kd for ATP. nih.govportlandpress.com Therefore, while TNP-ATP is excellent for determining whether a protein binds ATP and for comparative studies, caution should be exercised when extrapolating absolute binding affinities for ATP from TNP-ATP data. nih.govportlandpress.com Competition assays, where unlabeled ATP is used to displace bound TNP-ATP, are often employed to obtain a more accurate measure of the protein's affinity for ATP. nih.govnih.gov

Complexities in Interpreting Fluorescence Changes: Masking and Mimicry Phenomena

The utility of TNP-ATP as a fluorescent probe is rooted in the sensitivity of its trinitrophenyl (TNP) moiety to the local environment. nih.govnih.gov In an aqueous solution, TNP-ATP exhibits weak fluorescence. wikipedia.org However, upon binding to a protein's ATP-binding pocket, which is typically more hydrophobic than the surrounding solvent, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum are often observed. nih.govwikipedia.org This straightforward principle, however, is frequently complicated by phenomena that can either mask the true nature of the interaction or mimic a binding event, leading to potential misinterpretation of experimental data. nih.govnih.gov

Masking Phenomena: When Fluorescence Changes Deceive

Masking can occur when the observed fluorescence change does not accurately reflect the binding of TNP-ATP to the intended ATP-binding site. This can manifest in several ways:

Allosteric Binding: A significant challenge in interpreting TNP-ATP fluorescence data is the possibility of the probe binding to sites on the protein other than the ATP-binding pocket (allosteric sites). researchgate.net Such binding can also induce a change in fluorescence, which might be mistakenly attributed to interaction at the catalytic site. A notable example is the study of insulin-degrading enzyme (IDE), which possesses an allosteric site that binds polyanions like ATP. researchgate.net Research has shown that TNP-ATP binds to this allosteric site with a dissociation constant (KD) of 1.15 µM, accompanied by a greater than four-fold increase in fluorescence. researchgate.net If researchers were solely screening for ATP-binding competitors at the catalytic site, this strong fluorescence signal from an allosteric site could be misleading.

Discrepancy in Affinity: The bulky TNP group can introduce additional interactions with the protein, often leading to a significantly higher binding affinity for TNP-ATP compared to the natural ligand, ATP. nih.govbiolog.de This enhanced affinity can mask the physiologically relevant, often weaker, binding of ATP. For instance, in studies with the chemotaxis protein CheA, competition experiments revealed that CheA binds TNP-ATP considerably more tightly than unmodified ATP. biolog.de This disparity can make it difficult to accurately determine the true binding kinetics and affinity of ATP using TNP-ATP as a direct proxy.

Incomplete Reversal in Competition Assays: A standard method to validate the specificity of TNP-ATP binding is to perform a competition assay with an excess of unlabeled ATP, which is expected to displace the fluorescent analog and return the fluorescence signal to its baseline level. nih.gov However, in many cases, complete reversal is not observed. nih.gov This could be due to the aforementioned higher affinity of TNP-ATP, or it could indicate that the binding of ATP induces a conformational change that does not fully restore the initial environment of the unbound state, thus "masking" a simple competitive binding model.

Mimicry Phenomena: False Positives in Fluorescence Assays

Mimicry occurs when a fluorescence change characteristic of protein binding is produced by factors other than the specific interaction under investigation. This can lead to false-positive results, where a binding event is concluded to have occurred when it has not.

Environmental Effects: The fluorescence of TNP-ATP is highly sensitive to the polarity and viscosity of its environment. nih.govportlandpress.com Changes in the bulk solution that are unrelated to protein binding can mimic the fluorescence enhancement and blue shift seen upon binding. For example, decreasing the polarity of the solvent by adding agents like ethanol (B145695) or dimethylformamide can cause an increase in fluorescence intensity and a blue shift. nih.gov Similarly, changes in pH can significantly alter the fluorescence spectra of TNP-ATP. researchgate.net Acidification from pH 6.3 to 3.5 has been shown to cause a blue shift of 11 nm, a change that could be misinterpreted as a binding event if not properly controlled. researchgate.net

Interference from Assay Components: A particularly challenging form of mimicry arises from the interaction of TNP-ATP with other molecules present in the assay buffer, most notably detergents. nih.gov Detergents are often necessary to solubilize membrane proteins or prevent aggregation of other proteins. However, some detergents can form micelles or interact directly with TNP-ATP, creating a hydrophobic environment that mimics the binding pocket of a protein. For example, the zwitterionic detergent CHAPS has been shown to cause a dramatic, 14-fold increase in TNP-ATP fluorescence intensity and a significant blue shift of nearly 20 nm, even at concentrations below its critical micelle concentration. nih.gov This effect is often indistinguishable from the signal produced by genuine protein binding.

The following table summarizes key research findings related to the complexities of interpreting TNP-ATP fluorescence changes:

Phenomenon Description Example(s) Key Findings & Implications Reference(s)
Masking: Allosteric Binding TNP-ATP binds to a site other than the intended ATP-binding site, but still produces a fluorescence change.Insulin-Degrading Enzyme (IDE)TNP-ATP binds to an allosteric polyanion-binding site with high affinity (KD = 1.15 µM) and a >4-fold fluorescence increase. This can be mistaken for binding at the catalytic site. researchgate.net
Masking: Disparate Affinity The TNP moiety leads to a much higher affinity for TNP-ATP compared to ATP.Chemotaxis protein CheA, CASKCan obscure the physiologically relevant binding affinity of ATP. A 500-fold excess of ATP was insufficient to fully displace TNP-ATP from the CASK pseudokinase. biolog.de
Mimicry: Environmental Effects Changes in the bulk solution's properties (e.g., pH, polarity) alter TNP-ATP fluorescence.pH titration, addition of organic solventsAcidification can cause a significant blue shift (e.g., 11 nm from pH 6.3 to 3.5). Decreasing solvent polarity increases fluorescence intensity and causes a blue shift. Requires careful buffering and control experiments. nih.govresearchgate.net
Mimicry: Detergent Interference Detergents in the assay buffer interact with TNP-ATP, mimicking a protein binding event.CHAPSA 14-fold increase in fluorescence intensity and a ~20 nm blue shift observed with CHAPS, a signal that can be larger than that from many protein binding events. nih.gov

Tnp Atp As a Pharmacological Tool in Purinergic Receptor Research

Antagonistic Selectivity and Potency at P2X Receptors

TNP-ATP is recognized as a nonselective competitive antagonist for the P2X receptor family, which are ligand-gated ion channels activated by extracellular ATP. nih.govresearchgate.netresearchgate.net While it inhibits all P2X subtypes, it displays particularly high potency towards certain homomeric and heteromeric configurations. nih.gov

Research has consistently demonstrated that TNP-ATP is a highly potent antagonist at homomeric P2X1 and P2X3 receptors, as well as the heteromeric P2X2/3 receptor. nih.govtocris.com Studies using ATP-induced currents in cells expressing these specific subtypes have determined its inhibitory concentration (IC₅₀) to be in the low nanomolar range. For instance, TNP-ATP inhibits P2X1, P2X3, and P2X2/3 receptors with IC₅₀ values of 6 nM, 0.9 nM, and 7 nM, respectively. tocris.com Further investigations on recombinant rat and human P2X2/3 receptors confirmed this high potency, with IC₅₀ values reported to be between 3 and 6 nM. nih.govresearchgate.net The antinociceptive effects of TNP-ATP observed in models of inflammatory visceral pain are believed to be mediated through its blockade of P2X3 and/or P2X2/3 receptors. nih.gov

While potent across several subtypes, the affinity of TNP-ATP varies, creating a distinct selectivity profile. It exhibits significantly lower potency, by as much as 1000-fold, at P2X2, P2X4, and P2X7 receptors compared to its high affinity for P2X1, P2X3, and P2X2/3 receptors. tocris.com This differential affinity allows researchers to use TNP-ATP to discriminate between P2X receptor subtypes in native tissues. nih.govresearchgate.net For example, while P2X4 receptors are known to be relatively insensitive to many P2X antagonists, they are affected by TNP-ATP, albeit at higher concentrations than those required for P2X1 or P2X3. nih.gov This selectivity is a critical feature for its use as a pharmacological tool to probe the function of specific receptor populations.

P2X Receptor SubtypePotency (IC₅₀)
P2X16 nM
P2X30.9 nM
P2X2/3~3-7 nM
P2X2~1000-fold lower than P2X1/3
P2X4~1000-fold lower than P2X1/3
P2X7~1000-fold lower than P2X1/3

Molecular Mechanisms of P2X Receptor Antagonism by TNP-ATP

The inhibitory action of TNP-ATP on P2X receptors is a result of specific molecular interactions at the ATP binding site, leading to conformational changes that prevent channel activation.

TNP-ATP acts as a competitive antagonist, directly competing with ATP for the same binding site, known as the orthosteric site, on the P2X receptor. nih.govresearchgate.net This has been confirmed through Schild analysis for P2X2/3 receptors, which yielded pA₂ values indicative of competitive antagonism. nih.govresearchgate.net The mechanism involves the polar triphosphate portion of the TNP-ATP molecule interacting with the conserved residues within the orthosteric pocket that normally bind the triphosphate chain of ATP. nih.govresearchgate.net However, unlike ATP, the binding of TNP-ATP does not lead to the productive conformational changes required for ion channel opening.

The binding of TNP-ATP induces distinct conformational states in P2X receptors that differ from both the resting (apo) and ATP-activated states. nih.gov In the chicken P2X7 receptor, TNP-ATP binding results in an expanded, yet incompletely activated, conformation where the transmembrane region extends outward, but the ion pore remains impermeable. nih.govresearchgate.net This contrasts with its effect on the human P2X3 receptor, where TNP-ATP binding traps the receptor in a conformation that more closely resembles the closed, non-liganded state. nih.gov NMR studies on the zebrafish P2X4 receptor have also confirmed that TNP-ATP binding induces unique structural changes. pnas.org A common mechanism appears to be the restriction of movement in the head and dorsal fin domains of the receptor, which are critical for the channel gating process. nih.govresearchgate.net

The key to TNP-ATP's antagonistic activity lies in its bulky 2,4,6-trinitrophenyl (TNP) group. nih.gov Structural studies reveal that while the triphosphate tail sits (B43327) in the orthosteric pocket, the TNP moiety embeds itself deeply into a hydrophobic cavity at the interface between the head and dorsal fin domains of adjacent subunits. nih.govresearchgate.net This interaction acts as a molecular wedge, producing a restrictive allostery that prevents the conformational changes necessary for the channel to open. nih.govresearchgate.net The precise orientation of the TNP group can vary between subtypes, adopting a "U-shaped" pose in the chicken P2X7 receptor and a "Y-shaped" pose in the human P2X3 receptor, which may contribute to its differential potency. nih.gov This steric hindrance caused by the TNP moiety is fundamental to its mechanism of competitive inhibition. nih.govresearchgate.net

Structural and Computational Approaches to P2X Receptor-TNP-ATP Interactions

The elucidation of the precise mechanisms by which 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) exerts its antagonistic effects on P2X receptors has been greatly advanced by a combination of high-resolution structural biology and sophisticated computational methods. These approaches have provided atomic-level insights into the binding modes of TNP-ATP, the key amino acid residues involved in its recognition, and the conformational dynamics of the receptor upon antagonist binding.

Analysis of Ligand Binding Conformations (e.g., "U-shaped" vs. "Y-shaped")

Structural studies have revealed that TNP-ATP can adopt distinct conformations within the ATP-binding pocket of different P2X receptor subtypes, a feature that likely contributes to its varied affinity and subtype selectivity. These conformations are often contrasted with the conserved "U-shaped" pose adopted by the endogenous agonist, ATP, upon binding. nih.govnih.gov

Two predominant binding conformations for TNP-ATP have been described:

"U-shaped" and "Extended" Conformations: In contrast, when bound to the chicken P2X7 (ckP2X7) receptor, TNP-ATP has been observed to adopt a "U-shaped" conformation, similar to ATP. nih.govresearchgate.net In this pose, the TNP moiety interacts with residues in the head and dorsal fin domains of the receptor. nih.gov Another characterization of TNP-ATP binding to ckP2X7 describes an "extended" conformational pose, which is distinct from both the "U-shaped" pose of ATP and the "Y-shaped" pose of TNP-ATP in hP2X3. nih.gov In this extended conformation, the phosphate (B84403) groups are stabilized by hydrogen bonds from residues K236 and K298. nih.gov The TNP-ATP-bound ckP2X7 structure exhibits an incompletely activated pore conformation, with the transmembrane region extended outward but the channel remaining impermeable to ions. nih.gov

The existence of these different binding modes, arising from subtype or species differences, highlights the complexity of ligand recognition within the P2X receptor family. nih.gov It has been proposed that a common mechanism for TNP-ATP recognition may exist, where the triphosphate group interacts with the orthosteric site, while the TNP moiety embeds deeply into the interface between the head and dorsal fin domains, thereby restricting the movements required for channel activation. nih.govresearchgate.net

Receptor SubtypeLigandBinding ConformationReference
Human P2X3 (hP2X3)ATPU-shaped nih.gov
Human P2X3 (hP2X3)TNP-ATPY-shaped nih.govnih.gov
Chicken P2X7 (ckP2X7)TNP-ATPU-shaped / Extended nih.govnih.gov
Rat P2X7 (rP2X7)ATPU-shaped nih.gov

Site-Directed Mutagenesis for Identification of Critical Residues in TNP-ATP Recognition

Site-directed mutagenesis has been an invaluable tool for identifying the specific amino acid residues within the P2X receptor binding pocket that are critical for the recognition of TNP-ATP. nih.gov These studies, guided by structural data, have helped to pinpoint the molecular determinants of TNP-ATP's high affinity and subtype selectivity. frontiersin.org

Key findings from mutagenesis studies include:

Residues Conferring Subtype Specificity: In the human P2X3 receptor, the residues D158 and F174 are theorized to be responsible for the high specificity of TNP-ATP for hP2X3 and hP2X1 receptors, as this pair of residues is conserved only in these two subtypes. nih.gov The interaction between the TNP group and F174 is primarily hydrophobic. nih.gov

Residues Stabilizing Bound Ligand: In the ckP2X7 receptor, residues K236 and K298 have been identified as being crucial for stabilizing the extended conformation of TNP-ATP through hydrogen bond interactions with its phosphate groups. nih.govresearchgate.net

Mutations Affecting Channel Gating: Studies on the P2X3 receptor have identified N-terminal intracellular amino acid residues (T13P/S15V/V16I) that, when mutated, significantly impact the desensitization kinetics of the channel. ukaachen.de While not directly involved in binding TNP-ATP, creating a non-desensitizing mutant was essential for successfully capturing the ATP-bound open-state crystal structure, which serves as a critical reference for understanding antagonist binding. ukaachen.de

These mutagenesis studies, by altering specific amino acids and observing the functional consequences, provide robust evidence for the roles of individual residues in the complex process of ligand binding and receptor modulation. nih.govfrontiersin.org

Computational Modeling: Molecular Dynamics Simulations and Quantum Chemistry Calculations

Computational approaches, such as molecular dynamics (MD) simulations and quantum chemistry calculations, have become indispensable for exploring the dynamic nature of P2X receptor-TNP-ATP interactions that cannot be fully captured by static crystal structures.

Molecular Dynamics (MD) Simulations: MD simulations have been employed to investigate the stability of the different observed binding poses of TNP-ATP ("U-shaped" vs. "Y-shaped") and to model the conformational changes in the receptor upon antagonist binding. nih.govnih.gov These simulations have helped to confirm that the polar triphosphate moiety of TNP-ATP interacts with the orthosteric binding site, while the TNP group embeds within the interface of the head and dorsal fin domains. nih.gov This interaction is believed to create a restrictive allostery that prevents the large-scale conformational changes required for channel opening. nih.govresearchgate.net Furthermore, MD simulations have been used to model the flow of ions through the channel pore, illustrating how antagonist binding can lead to an ion-impermeable state even when parts of the receptor adopt a partially enlarged conformation. nih.govnih.govresearchgate.net

Quantum Chemistry Calculations: While not as extensively detailed in the provided search results for TNP-ATP specifically, quantum chemistry calculations are a powerful tool used in computational drug design to accurately model the electronic properties of a ligand and its interactions with the protein binding site. These calculations can help to refine the understanding of interaction energies and the nature of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, complementing the insights gained from classical MD simulations and structural data.

Together, these computational methods provide a dynamic, four-dimensional view of the receptor-antagonist interaction, offering mechanistic hypotheses that can be tested experimentally through techniques like site-directed mutagenesis and electrophysiology. researchgate.netukaachen.de

Electrophysiological and Biochemical Consequences of P2X Receptor Modulation by TNP-ATP

The binding of TNP-ATP to the orthosteric site of P2X receptors translates into distinct and measurable changes in cellular function. As a potent competitive antagonist, TNP-ATP's primary effect is the inhibition of the physiological responses normally triggered by ATP. These consequences are most directly observed through electrophysiological recordings of ion channel activity and biochemical assays measuring downstream signaling events like intracellular calcium mobilization.

Inhibition of ATP-Evoked Ion Currents

TNP-ATP is a highly potent inhibitor of ATP-gated ion currents mediated by specific P2X receptor subtypes. tocris.com Electrophysiological studies, such as whole-cell patch-clamp recordings, have been used to quantify the inhibitory potency of TNP-ATP. It acts as a competitive antagonist, meaning it competes with the endogenous agonist ATP for the same binding site. nih.gov This competitive interaction can be overcome by increasing the concentration of the agonist. nih.govresearchgate.net

The inhibitory effects of TNP-ATP are characterized by:

High Potency: TNP-ATP exhibits low nanomolar affinity for certain P2X receptor subtypes. nih.gov

Subtype Selectivity: It is particularly potent at homomeric P2X1 and P2X3 receptors, and heteromeric P2X2/3 receptors, while showing significantly lower potency (over 1000-fold less) at P2X2, P2X4, and P2X7 receptors. nih.govtocris.com

Kinetics: The inhibition is rapid in onset and reversible, though the off-kinetics can be relatively slow, requiring several seconds for full recovery after the removal of the antagonist. nih.gov

The potency of TNP-ATP is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the maximal ATP-evoked response.

Receptor SubtypeSpeciesCell SystemIC₅₀ (nM)Reference
P2X₁Rat-6 tocris.com
P2X₃Rat-0.9 tocris.com
P2X₂/₃Rat/Human1321N1 Astrocytoma Cells3 - 6 nih.gov
P2X₂/₃Rat-7 tocris.com

It is noteworthy that some native P2X receptors in certain tissues, such as those on capsaicin-insensitive Aδ-afferent fibers, have been found to be resistant to inhibition by TNP-ATP, suggesting the expression of P2X receptor subtypes with lower sensitivity to this antagonist. nih.govphysiology.org

Modulation of Intracellular Calcium Flux in Cellular Systems

The activation of P2X receptors, being non-selective cation channels, leads to the influx of extracellular Ca²⁺, resulting in a rapid increase in the intracellular calcium concentration ([Ca²⁺]i). nih.govaatbio.com This elevation in [Ca²⁺]i is a critical second messenger that initiates a variety of downstream cellular processes.

As a potent P2X receptor antagonist, TNP-ATP effectively blocks or attenuates this ATP-induced calcium mobilization. nih.govresearchgate.net By preventing the channel from opening, TNP-ATP inhibits the influx of extracellular calcium. This has been demonstrated in various cellular systems, including recombinant cell lines expressing specific P2X subtypes and primary cells like microglia. nih.govnih.gov

For instance, in studies of microglial cells, the inhibition of P2X receptors with antagonists like TNP-ATP was shown to reduce the phosphorylation of Akt (pAkt), a process dependent on extracellular Ca²⁺ influx. nih.gov Similarly, in 1321N1 human astrocytoma cells expressing P2X₂/₃ receptors, TNP-ATP potently inhibited α,β-methylene ATP-evoked responses as measured by calcium imaging techniques. nih.gov The transient elevations of intracellular calcium produced by P2X receptor activation are often characterized as fast calcium spikes, which are distinct from the slower calcium waves typically induced by metabotropic P2Y receptors. researchgate.net By blocking P2X receptors, TNP-ATP selectively prevents these rapid calcium transients.

TNP-ATP in Broader Contexts of Purinergic Signaling

2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP), as a triethylammonium (B8662869) salt, is a highly potent and selective antagonist for certain P2X receptor subtypes and a valuable fluorescent probe for ATP-binding sites. tocris.comcaymanchem.comnih.gov Its utility extends beyond simple receptor characterization into more complex investigations of purinergic signaling cascades, including the modulation of enzymatic activity, intricate cellular communication, and the regulation of ion channels that are sensitive to cellular metabolic states.

Influence on Nucleotide- and Nucleoside-Converting Enzymes (e.g., Adenylyl Cyclase)

The concentration of extracellular ATP, the primary ligand for purinergic receptors, is tightly regulated by a series of cell-surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP to ADP, AMP, and adenosine. nih.gov TNP-ATP has been employed as a tool to investigate these enzymatic processes. For instance, its fluorescent properties have been used to visualize putative ecto-ATPase sites on cochlear hair cells, demonstrating its utility in identifying and characterizing the localization of these crucial regulatory enzymes. nih.gov

Furthermore, TNP-ATP is a potent inhibitor of various nucleotide-binding proteins beyond P2X receptors. A significant area of research has been its effect on adenylyl cyclases (ACs), enzymes that synthesize cyclic AMP. TNP-ATP acts as a competitive inhibitor at the catalytic site of these enzymes. nih.gov Studies have shown that it inhibits different isoforms of membranous adenylyl cyclase (mAC) with varying potencies, often in the nanomolar to low micromolar range. nih.gov The binding mode of TNP-ATP to adenylyl cyclase involves the TNP ring being stabilized by several hydrogen bonds, a conformation that contributes to its high-affinity binding. pnas.org This inhibitory action is not limited to mammalian enzymes; TNP-ATP also potently inhibits bacterial adenylyl cyclases, such as the one from Bordetella pertussis (CyaA). nih.gov

Beyond adenylyl cyclases, TNP-ATP has been shown to inhibit other enzymes involved in nucleotide signaling. For example, it is a potent inhibitor of the bacterial histidine kinase CheA, where it binds with high affinity but is not a substrate for autophosphorylation. nih.gov

Enzyme/Enzyme IsoformOrganism/TissueInhibition Constant (Ki) / IC50Key FindingReference(s)
Adenylyl Cyclase 1 (AC1)-9.0 nM (Ki)Potent competitive inhibition. nih.gov
Adenylyl Cyclase 2 (AC2)-99 nM (Ki)Competitive inhibition, lower affinity than for AC1/AC5. nih.gov
Adenylyl Cyclase 5 (AC5)-3.7 nM (Ki)High-affinity competitive inhibition. nih.gov
Adenylyl Cyclase (CyaA)Bordetella pertussis16 nM (Ki)Potent inhibition of the bacterial toxin AC. nih.gov
CheAEscherichia coli< 1 µM (Ki)Potent inhibitor of autophosphorylation. nih.gov

Investigation of Neuroglial Interactions and Neuronal Excitability Modulation

Purinergic signaling is a fundamental mechanism for communication between neurons and glial cells in the central nervous system. nih.gov ATP released from both cell types can act on ionotropic (P2X) and metabotropic (P2Y) receptors to modulate cellular function. nih.gov As a potent P2X receptor antagonist, TNP-ATP is an invaluable pharmacological tool for dissecting the specific role of these ion channels in neuroglial communication and the regulation of neuronal excitability.

Studies have shown that ATP released during synaptic transmission can activate P2X receptors on astrocytes, leading to rapid intracellular calcium and sodium signals that can, in turn, influence neuronal activity. nih.gov The application of P2X antagonists like TNP-ATP allows researchers to block these pathways and thereby elucidate the contribution of glial P2X receptors to synaptic modulation.

Neuronal excitability is also directly influenced by the balance of extracellular ATP and its breakdown product, adenosine. nih.gov For example, changes in extracellular pH can alter ecto-ATPase activity, shifting the balance between ATP and adenosine and consequently affecting neuronal firing. nih.gov In such studies, TNP-ATP can be used to isolate the effects mediated by P2X receptors from those mediated by adenosine receptors or other ATP-sensitive pathways. By blocking P2X receptors, researchers can determine their specific role in phenomena such as hyperventilation-induced changes in seizure threshold or the general modulation of synaptic transmission. nih.gov Computational models of nociceptive firing also incorporate the action of ATP on neuronal P2X3 receptors, a process that can be experimentally validated and probed using antagonists like TNP-ATP. frontiersin.org

Research AreaModel SystemRole of TNP-ATPKey FindingReference(s)
Neuroglial CommunicationCNS co-culturesP2X receptor antagonistHelps demonstrate that ATP released from neurons can activate glial P2X receptors, mediating bidirectional signaling. nih.gov
Neuronal ExcitabilityHippocampal SlicesP2X receptor antagonistUsed to show that the inhibitory effects of hypercapnia (high CO2) on synaptic transmission are partially mediated by ATP receptors. nih.gov
Nociceptive FiringIn silico modeling / Meningeal afferentsTool to block P2X3 receptorsAllows for the study of how ATP released from immune cells contributes to sustained neuronal firing, relevant to pain mechanisms. frontiersin.org

Studies on ATP-Sensitive Potassium Channels (KATP) and Nucleotide Inhibition

ATP-sensitive potassium (KATP) channels are crucial molecular sensors that link cellular metabolic status to membrane excitability. wikipedia.orgnih.gov These channels are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits. wikipedia.org They are inhibited by intracellular ATP and activated by ADP, thus closing when cellular energy is high and opening when it is low. wikipedia.org

TNP-ATP has proven to be an effective probe for studying nucleotide binding to KATP channels. Its intrinsic fluorescence, which increases upon binding to a protein, allows for real-time measurement of its interaction with the channel. nih.govjove.com Researchers have used TNP-ATP to directly observe nucleotide binding to KATP channels in intact membrane patches. jove.com

One advanced technique involves Förster resonance energy transfer (FRET) between a fluorescent unnatural amino acid (ANAP) incorporated into the channel protein and TNP-ATP. jove.com The binding of TNP-ATP to the channel brings it in close proximity to ANAP, allowing for FRET to occur. This provides a powerful method to measure the kinetics and affinity of nucleotide binding to functional ion channels in real-time. jove.com In other studies, the displacement of bound TNP-ATP by other molecules, such as the phospholipid PIP2, has been used to investigate the allosteric regulation of the channel, providing evidence that PIP2 competes with nucleotides at the binding site. nih.gov These studies highlight the sophisticated use of TNP-ATP not just as an inhibitor, but as a dynamic molecular probe to explore the complex regulation of ion channels.

Study FocusTechnique UsedKey Finding with TNP-ATPImplicationReference(s)
Nucleotide BindingFluorescence SpectroscopyTNP-ATP fluorescence increases upon binding to KATP channels.Confirms direct interaction and allows for the study of binding properties. nih.gov
Allosteric RegulationFluorescence Displacement AssayThe phospholipid PIP2 displaces TNP-ATP from the KATP channel, reducing fluorescence.Suggests that PIP2 acts by competing with ATP for the nucleotide-binding site. nih.gov
Real-Time Binding KineticsPatch-Clamp Fluorometry (PCF) with FRETTNP-ATP serves as a FRET acceptor with a fluorescent amino acid (ANAP) in the channel, allowing real-time measurement of binding.Provides a method to directly measure nucleotide binding to functional membrane proteins with high temporal resolution. jove.com

Tnp Atp in the Investigation of Protein Phase Separation and Condensate Dynamics

Modulatory Effects on Liquid-Liquid Phase Separation of Intrinsically Disordered Proteins

The formation of biomolecular condensates via LLPS is a fundamental organizational principle in cells, and ATP has been identified as a key regulator of this process, particularly for intrinsically disordered proteins (IDPs). nih.govnih.gov IDPs, which lack a stable three-dimensional structure, are primary drivers of LLPS. nih.gov The interaction between ATP and IDPs is complex and concentration-dependent, often exhibiting a biphasic regulatory effect on phase separation. biorxiv.orgnih.gov

At lower, near-physiological concentrations, ATP can promote the LLPS of certain IDPs. nih.govnih.gov This effect is often attributed to the ability of the polyanionic ATP molecule to act as a molecular bridge, neutralizing the positive charges on basic residues (like arginine and lysine) within IDP sequences. nih.govbiorxiv.org This charge neutralization reduces electrostatic repulsion and facilitates the multivalent, intermolecular interactions that drive the formation of protein-rich droplets. nih.gov For instance, studies on the RGG-rich domain of HNRNPG and the TDP-43 prion-like domain have shown that ATP concentrations up to approximately 1.5 mM can enhance phase separation. nih.govbiorxiv.org

Conversely, at higher concentrations (typically in the high millimolar range), ATP acts as a biological hydrotrope, a molecule that enhances the solubility of other molecules. nih.govnih.gov In this role, ATP can prevent the formation of or even dissolve pre-existing protein condensates. nih.govnih.govresearchgate.net This hydrotropic activity is crucial for maintaining cellular homeostasis and preventing the aberrant aggregation associated with pathological states. The ability of ATP to solubilize a significant portion of the proteome highlights its global role in regulating protein solubility. nih.gov

TNP-ATP serves as a critical research tool in dissecting these modulatory roles. By competing with ATP for binding sites on IDPs, TNP-ATP can be used in displacement assays to quantify the binding affinity of ATP and how this binding influences phase separation. nih.gov The fluorescence signal from TNP-ATP provides a direct readout of its binding state, allowing researchers to monitor the competitive interaction with unlabeled ATP and correlate it with changes in condensate formation or dissolution observed via microscopy. nih.govresearchgate.net

Table 1: Biphasic Effect of ATP on the Liquid-Liquid Phase Separation (LLPS) of Intrinsically Disordered Proteins (IDPs)
IDP Model SystemLow ATP Concentration EffectHigh ATP Concentration EffectProposed MechanismReference
HNRNPG (RGG Domain)Promotes LLPSDissolves CondensatesCharge neutralization followed by hydrotropic solubilization and conformational compaction. nih.govnih.gov
FUSInhibits LLPSDissolves CondensatesHydrotropic effect and competitive binding to key residues. nih.govbiorxiv.org
TDP-43 (Prion-like Domain)Promotes LLPS (up to ~1.5 mM)Inhibitory effect diminishes at higher concentrationsBiphasic regulation through complex interactions. biorxiv.org
CAPRIN1 (C-terminal region)Promotes LLPSDissolves CondensatesBiphasic regulatory effects. biorxiv.org

Elucidating Conformational Compaction as a Mechanism for Protein Condensate Resolubilization

Recent research has uncovered a sophisticated mechanism by which ATP resolubilizes protein condensates: the induction of conformational compaction in IDPs. nih.govresearchgate.netresearchgate.net Rather than simply coating the surface of a protein, ATP molecules can dynamically interact with IDPs, leading to a significant change in their conformational ensemble. nih.govresearchgate.net

Using the RG/RGG-rich motif of the HNRNPG protein as a model system, studies have demonstrated that as ATP concentration increases, the IDP undergoes a transition from an extended, disordered state to a more compact, partially folded conformation. nih.govresearchgate.net This structural change is driven by electrostatic interactions between the negatively charged phosphate (B84403) groups of ATP and the positively charged residues of the protein. researchgate.net

The resulting conformational compaction has profound implications for phase separation. A more compact protein structure hinders the multivalent intermolecular interactions required to form and sustain the extended network of the condensed phase. researchgate.netresearchgate.net With intermolecular contacts impeded, the equilibrium shifts away from the phase-separated state and towards a homogenized, soluble state. researchgate.net This mechanism has been corroborated by various biophysical techniques, including Small-Angle X-ray Scattering (SAXS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which have directly measured the decrease in the protein's radius of gyration (Rg) upon ATP binding. nih.govresearchgate.net

While these studies primarily used ATP, the principles are directly applicable to investigations involving TNP-ATP. As a structural and binding analog of ATP, TNP-ATP can be used to probe the specific binding events that trigger this conformational change. nih.govwikipedia.org For example, changes in the fluorescence of TNP-ATP upon binding can be correlated with structural data from techniques like SAXS to link nucleotide binding directly to the degree of protein compaction.

Table 2: Evidence for ATP-Induced Conformational Compaction of IDPs
TechniqueObservationInterpretationModel SystemReference
Small-Angle X-ray Scattering (SAXS)Decrease in radius of gyration (Rg) from ~20 Å to ~17 Å.Protein conformation becomes more compact with the addition of ATP.HNRNPG RGG domain researchgate.net
NMR Diffusion Ordered Spectroscopy (DOSY)Large increase in the translational diffusion coefficient.Confirmed a more compact, faster-diffusing protein state upon ATP addition.HNRNPG RGG domain researchgate.net
Kratky Plot Analysis (from SAXS)Protein changed from an extended to a partially folded conformation.ATP induces a more defined, compact structure.HNRNPG RGG domain researchgate.net
All-Atom Molecular Dynamics (MD) SimulationATP binding makes the protein more compact while enhancing local dynamics.Compaction hinders intermolecular interactions, preventing phase separation.HNRNPG RGG domain researchgate.net

Fluorescent Co-localization Studies within Protein Droplets

The inherent fluorescent properties of TNP-ATP make it an exceptional probe for microscopic studies of protein condensates. nih.govwikipedia.org Its utility in fluorescence microscopy is based on the significant enhancement of its quantum yield upon binding to a protein, which allows for sensitive detection against a low background of fluorescence from the unbound molecule in the surrounding solution. wikipedia.orgnih.gov

This property enables researchers to directly visualize the localization and enrichment of ATP-binding proteins within phase-separated droplets. By adding TNP-ATP to a system where an ATP-binding protein is undergoing LLPS, the resulting droplets will exhibit strong fluorescence if the protein binds TNP-ATP and is concentrated in the condensed phase. This provides direct evidence of the recruitment of specific proteins and the ATP-bound state within the condensate.

Furthermore, TNP-ATP is a valuable tool for Förster Resonance Energy Transfer (FRET) studies. nih.govwikipedia.org FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. TNP-ATP can act as an excellent FRET acceptor for common donor fluorophores because its absorption spectrum overlaps well with their emission spectra. wikipedia.org By labeling a protein with a donor fluorophore and using TNP-ATP as the acceptor, FRET can be used to measure conformational changes within the protein upon nucleotide binding or to determine the proximity of different protein domains within the crowded environment of a liquid droplet. wikipedia.org For example, a change in FRET efficiency could signal a conformational compaction as described in the previous section.

These co-localization and FRET studies provide spatial and dynamic information that is crucial for understanding the molecular organization and regulation of biomolecular condensates.

Table 3: Spectroscopic Properties and Applications of TNP-ATP as a Fluorescent Probe
PropertyValue/DescriptionSignificance in LLPS StudiesReference
Excitation Wavelength (λex)~403-410 nmAllows for specific excitation without exciting most intrinsic protein fluorophores (e.g., tryptophan). nih.govcaymanchem.com
Emission Wavelength (λem)~561 nm in water; blue-shifts upon binding (e.g., to 538 nm).The shift and intensity change upon binding provide a clear signal for protein-nucleotide interaction. nih.govnih.govcaymanchem.com
Fluorescence EnhancementDramatic increase in fluorescence intensity upon binding to a protein.Enables sensitive detection and visualization of TNP-ATP bound to proteins within condensates via fluorescence microscopy. wikipedia.orgnih.gov
Use as FRET AcceptorBroad absorption spectrum overlaps with the emission of common FRET donors.Allows for the study of conformational changes and intermolecular distances within protein condensates. nih.govwikipedia.org

Emerging Research Avenues and Future Directions for Tnp Atp

Integration with Advanced Bioimaging Techniques for Spatiotemporal Resolution

The combination of fluorescent nucleotide analogs like TNP-ATP with state-of-the-art bioimaging technologies is revolutionizing our ability to visualize and quantify nucleotide-dependent processes in real-time and with unprecedented spatial detail.

TNP-ATP's fluorescent properties make it an excellent tool for various microscopy techniques. wikipedia.org Its use as a Förster Resonance Energy Transfer (FRET) pair allows for the study of dynamic interactions between proteins. nih.gov The integration with advanced methods is pushing the boundaries of what can be observed:

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) can overcome the diffraction limit of light, enabling the visualization of TNP-ATP binding to individual protein complexes with nanoscale resolution. This is particularly valuable for studying the organization of receptors in cell membranes. Recently, highly sensitive probes have been developed for super-resolution mitochondrial imaging. rsc.org

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore. By analyzing the fluorescence lifetime of TNP-ATP, researchers can gain insights into the conformational state of the protein it is bound to, providing a deeper understanding of the binding event.

High-Throughput Screening (HTS): The fluorescence properties of TNP-ATP are well-suited for HTS assays to identify new modulators of ATP-binding proteins. nih.gov For instance, a displacement assay where compounds compete with TNP-ATP for binding to a target protein can be used to screen large chemical libraries for potential inhibitors. nih.gov

The application of these advanced imaging techniques with probes like TNP-ATP allows for the direct visualization of molecular events within living cells, providing a dynamic and spatially resolved picture of nucleotide signaling. mdpi.comyoutube.com

Rational Design of P2X Receptor Modulators Guided by TNP-ATP Interaction Insights

The structural information gleaned from TNP-ATP bound to P2X receptors is a critical asset for the rational design of new and more selective therapeutic agents. nih.govresearchgate.net P2X receptors are a family of ATP-gated ion channels involved in a wide range of physiological processes, making them important drug targets. nih.govresearchgate.net

Understanding how TNP-ATP interacts with the ATP-binding pocket provides a blueprint for designing novel antagonists. nih.gov Although the binding modes of competitive antagonists can differ from agonists, the structural details of the TNP-ATP/P2X complex offer valuable information for drug development. uea.ac.uk

Key aspects of this research avenue include:

Structure-Based Drug Design: Using the crystal structures of P2X receptors in complex with TNP-ATP as a template, computational methods like molecular docking and virtual screening can be employed to identify new small molecules that are predicted to bind to the ATP pocket with high affinity and selectivity. nih.govcardiff.ac.ukcardiff.ac.ukcore.ac.uk

Understanding Subtype Specificity: While TNP-ATP is a non-selective antagonist, comparing its binding to different P2X receptor subtypes can reveal key residues that determine its affinity. nih.govresearchgate.net This information is invaluable for designing subtype-selective modulators, which is a major goal in P2X pharmacology. uea.ac.uk

Development of Allosteric Modulators: Insights into the conformational changes induced by TNP-ATP can also guide the design of allosteric modulators. nih.gov These compounds bind to sites distinct from the ATP-binding pocket and can fine-tune the receptor's activity, offering a more subtle and potentially more specific therapeutic approach. nih.gov

The knowledge gained from TNP-ATP's interaction with P2X receptors is thus a powerful driver for the development of the next generation of purinergic drugs. nih.govresearchgate.net

Table 2: P2X Receptor Subtypes and TNP-ATP Potency

P2X Receptor SubtypeTNP-ATP Potency (IC50)
P2X1High (low nanomolar)
P2X3High (low nanomolar)
P2X2Lower
P2X4Lower
P2X7Virtually inactive

This table summarizes the varying potency of TNP-ATP as an antagonist across different P2X receptor subtypes, highlighting the potential for designing subtype-selective drugs. uea.ac.uk

Further Elucidation of Complex Allosteric Mechanisms in Protein-Nucleotide Interactions

Allosteric regulation, where binding at one site on a protein affects a distant site, is a fundamental mechanism in cellular control. ranganathanlab.org TNP-ATP has proven to be a valuable tool for investigating these complex mechanisms in ATP-binding proteins. nih.gov

For example, studies on pyruvate (B1213749) carboxylase have shown that TNP-ATP can act as an allosteric activator, binding to a site distinct from the ATP-binding site. nih.govjenabioscience.com This highlights the potential for TNP-ATP to uncover novel regulatory sites on proteins.

Future research in this area will likely focus on:

Mapping Allosteric Networks: Combining TNP-ATP with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy can map the conformational changes that propagate through a protein upon nucleotide binding. This can reveal the network of residues that constitute the allosteric pathway.

Probing Allostery in Real-Time: Using stopped-flow fluorescence with TNP-ATP allows researchers to monitor the kinetics of conformational changes associated with allosteric regulation on a millisecond timescale. nih.gov

Developing Allosteric Probes: The development of fluorescent probes specifically designed to target allosteric sites is an emerging area. nih.gov Insights from how TNP-ATP interacts with allosteric sites can inform the design of such probes.

By providing a fluorescent readout of binding and conformational change, TNP-ATP and its future analogs will continue to be instrumental in unraveling the intricate allosteric mechanisms that govern the function of a vast array of proteins. nih.govranganathanlab.org

Q & A

Q. How does TNP-ATP act as a selective antagonist for P2X receptors, and what methodological considerations are critical for its use in receptor binding assays?

TNP-ATP exhibits nanomolar potency at P2X1, P2X3, and P2X2/3 receptors (IC50 = 6, 0.9, and 7 nM, respectively), with >300-fold selectivity over P2X2, P2X4, and P2X7 receptors . For binding assays, ensure:

  • Use of calcium flux assays in P2X3-expressing 1321N1 cells (IC50 = 10 nM) to validate functional antagonism .
  • Avoidance of high salt concentrations, as triethylammonium counterions may interfere with ionic interactions in receptor-ligand binding .
  • Fluorescence-based validation (ex/em = 403/547 nm) to confirm ATP-binding enzyme inhibition, with a 4-fold intensity increase upon binding .

Q. What experimental protocols are recommended for fluorescence-based detection of ATPase activity using TNP-ATP?

TNP-ATP’s fluorescence properties (ex/em = 403/547 nm) enable real-time monitoring of ATPase activity. Key steps:

  • Pre-incubate enzymes (e.g., IDE) with TNP-ATP in low-ionic-strength buffers to minimize nonspecific interactions .
  • Quantify emission shifts (to 538 nm) and intensity changes using TR-FRET-compatible instrumentation .
  • Include negative controls with non-hydrolyzable ATP analogs (e.g., AMP-PNP) to distinguish between binding and hydrolysis events .

Advanced Research Questions

Q. How can researchers resolve contradictions in TNP-ATP’s efficacy across different pain models?

While TNP-ATP reduces acetic acid-induced visceral pain in mice (ED50 = 6.35 µmol/kg) , it shows no effect on distension-induced afferent signaling in colonic nociceptors . To reconcile this:

  • Compare receptor subtype expression profiles (e.g., P2X2/3 vs. P2X7 dominance) across tissue types using qPCR or immunohistochemistry .
  • Test TNP-ATP in combination with BoNT/A(0) to assess synergistic/antagonistic effects on nociceptor activity .
  • Validate species-specific differences using cross-species electrophysiology (e.g., mouse vs. human dorsal root ganglia) .

Q. What strategies optimize TNP-ATP’s stability and solubility in electrophysiological recordings?

TNP-ATP’s triethylammonium salt form enhances aqueous solubility but requires:

  • Preparation in ultrapure water (10 mM stock) to prevent precipitation in divalent cation-rich solutions .
  • Use of fresh stock solutions to avoid hydrolysis; verify purity via HPLC if stored >24 hours .
  • For prolonged recordings, pair with ATP-regeneration systems (e.g., phosphoenolpyruvate/pyruvate kinase) to maintain ligand integrity .

Q. How does TNP-ATP’s binding mechanism differ between P2X subtypes, and what mutagenesis approaches clarify these interactions?

Structural studies reveal that TNP-ATP binds via conserved residues (e.g., Lys<sup>63</sup> in P2X3) but exhibits subtype-specific affinity due to divergent electrostatic surfaces . Methodological recommendations:

  • Perform alanine scanning mutagenesis on predicted ATP-binding residues (e.g., Lys<sup>63</sup>, Phe<sup>185</sup>) .
  • Combine electrophysiology (IC50 shifts) with molecular docking simulations to map binding pockets .
  • Use chimeric receptors (e.g., P2X3/P2X2 hybrids) to identify domains governing selectivity .

Critical Analysis of Contradictory Evidence

  • Fluorescence Artifacts : TNP-ATP’s emission shift (547 → 538 nm) may overlap with autofluorescence in tissue homogenates. Use spectral unmixing or two-photon microscopy to isolate signals .
  • Species Variability : Murine P2X3 receptors show higher TNP-ATP sensitivity (IC50 = 10 nM) than human orthologs; validate cross-reactivity via heterologous expression systems .

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